

A Comprehensive Technical Guide to 3-Bromopentane

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Compound of Interest

Compound Name: 3-Bromopentane

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This technical guide provides an in-depth overview of **3-Bromopentane**, a secondary alkyl halide utilized in various organic syntheses. This document covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and relevant safety information.

Core Chemical Information

Chemical Identity:

- IUPAC Name: **3-Bromopentane**
- Synonyms: 3-Pentyl bromide[1][2]
- CAS Number: 1809-10-5[1][3][4][5][6]
- Molecular Formula: $C_5H_{11}Br$ [1][3][4][5][6]
- Molecular Weight: 151.04 g/mol [1][2][5][7]

Molecular Structure:

The structure of **3-Bromopentane** consists of a five-carbon pentane chain with a bromine atom attached to the third carbon atom.[6][8]

- Canonical SMILES: CCC(CC)Br^[3]
- InChI: InChI=1S/C5H11Br/c1-3-5(6)4-2/h5H,3-4H2,1-2H3^{[3][9][10][11]}
- InChIKey: VTOQFOCYBTVOJZ-UHFFFAOYSA-N^{[3][9][10][11]}

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of **3-Bromopentane**.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Clear, pale yellow liquid	^{[3][4][12]}
Odor	Sweet, characteristic	^{[3][7]}
Density	1.211 - 1.216 g/mL at 25 °C	^{[3][12][13][14]}
Boiling Point	118-119 °C	^{[3][4][12][13]}
Melting Point	-126.2 °C	^[1]
Flash Point	19 °C (66.2 °F) - closed cup	^{[4][13]}
Refractive Index (n _{20/D})	1.445	^{[1][12][13]}
Solubility	Miscible with ethanol, ether, benzene, and chloroform. Insoluble in water.	^{[1][3][6][12]}
Vapor Pressure	20 mmHg at 25 °C	^{[1][3]}

Table 2: Spectroscopic Data

Spectrum Type	Key Features	Source(s)
¹ H NMR (90 MHz, CDCl ₃)	Spectra available for review.	[4] [10]
¹³ C NMR (in CDCl ₃)	Spectra available for review.	[3] [4] [5]
Infrared (IR)	Liquid film spectrum available.	[4] [11]
Mass Spectrometry (MS)	Electron ionization spectra available.	[4] [11] [15]

Safety and Handling

3-Bromopentane is a hazardous chemical and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

Pictogram(s)	Signal Word	Hazard Statement(s)
GHS02: Flammable Exclamation mark	Danger	H225: Highly flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

(Source:[\[2\]](#)[\[4\]](#)[\[13\]](#))

Handling and Storage:

- Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[\[16\]](#)
- Keep the container tightly closed in a dry and well-ventilated place.[\[7\]](#)[\[16\]](#)
- Ground/bond container and receiving equipment to prevent static discharge.[\[7\]](#)[\[16\]](#)
- Wear protective gloves, protective clothing, eye protection, and face protection.[\[16\]](#)
- Avoid breathing dust, fume, gas, mist, vapors, and spray.[\[16\]](#)

- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

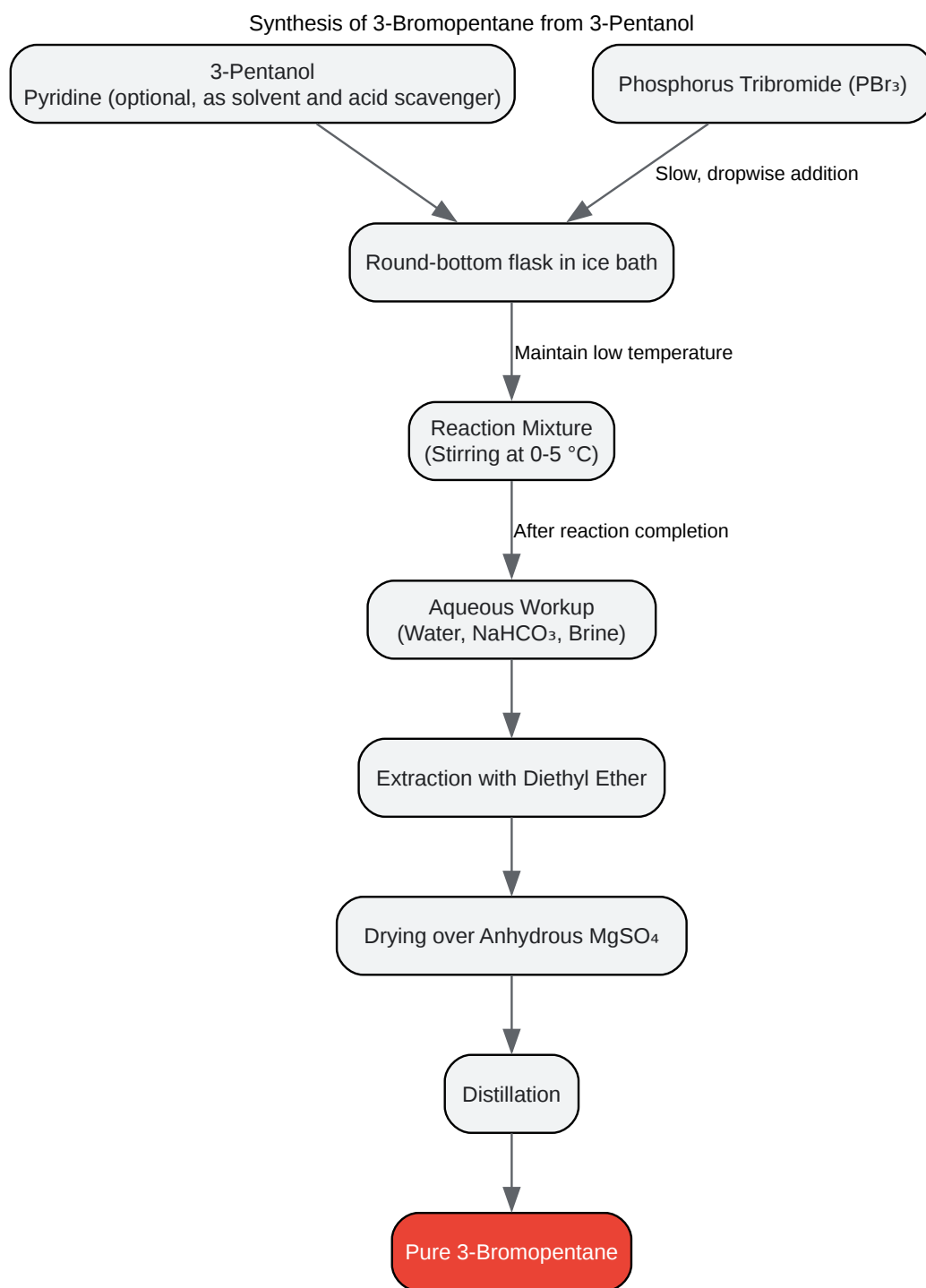
Experimental Protocols

The following are detailed experimental protocols for the synthesis and common reactions of **3-Bromopentane**.

Synthesis of 3-Bromopentane from 3-Pentanol

This protocol describes the conversion of a secondary alcohol to an alkyl bromide. One common method involves the use of phosphorus tribromide (PBr_3).[13]

Experimental Workflow: Synthesis of **3-Bromopentane**



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Caption: Workflow for the synthesis of **3-Bromopentane**.

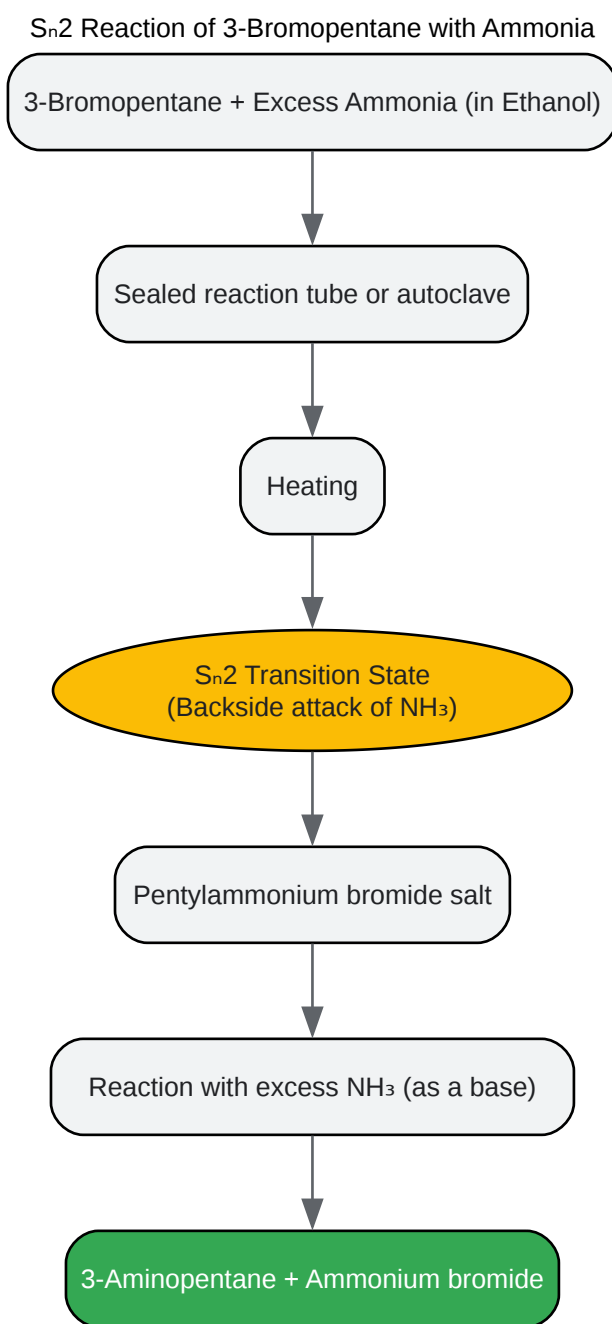
Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 3-pentanol and a small amount of pyridine (to neutralize the HBr byproduct). Cool the flask in an ice bath to 0-5 °C.
- **Addition of Reagent:** Slowly add phosphorus tribromide (PBr_3) dropwise to the cooled and stirring alcohol solution. Maintain the temperature below 10 °C during the addition.
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
- **Workup:** Carefully pour the reaction mixture over ice water. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate (NaHCO_3) solution (to neutralize any remaining acid), and brine.
- **Drying and Purification:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and remove the solvent under reduced pressure. The crude product is then purified by distillation to yield pure **3-Bromopentane**.

Nucleophilic Substitution ($\text{S}_\text{n}2$) with Ammonia

This protocol outlines the reaction of **3-Bromopentane** with ammonia to form 3-aminopentane, proceeding via an $\text{S}_\text{n}2$ mechanism.[\[9\]](#)[\[14\]](#)[\[17\]](#)

Reaction Pathway: $\text{S}_\text{n}2$ Nucleophilic Substitution



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Caption: S_N2 reaction pathway of **3-Bromopentane**.

Methodology:

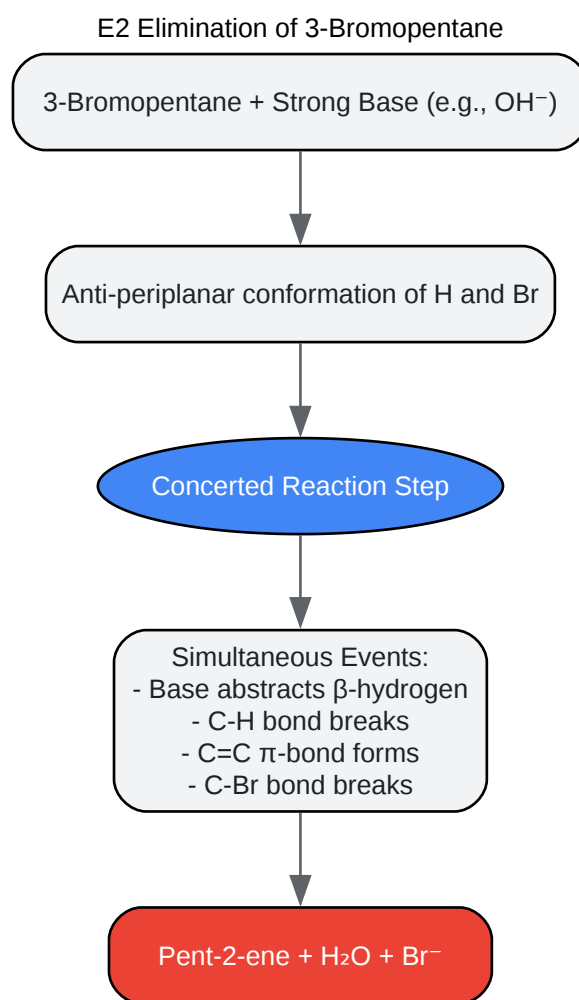
- Reaction Setup: Place **3-Bromopentane** in a sealed reaction tube or an autoclave.

- **Addition of Reagent:** Add a concentrated solution of ammonia in ethanol. A large excess of ammonia is used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.^[9]
- **Reaction:** Seal the tube and heat the mixture. The reaction requires heating to proceed at a reasonable rate.^[9] The progress can be monitored by GC-MS.
- **Workup:** After cooling, the reaction mixture will contain the product amine, ammonium bromide, and excess ammonia. The ethanol and excess ammonia can be removed by distillation.
- **Isolation:** The resulting mixture can be treated with a strong base (like NaOH) to deprotonate any remaining ammonium salts and liberate the free amine. The amine can then be extracted with an organic solvent, dried, and purified by distillation.

Elimination (E2) Reaction with Hydroxide

This protocol describes the E2 elimination of **3-Bromopentane** with a strong base like hydroxide to yield pent-2-ene.^{[18][19][20]}

Logical Relationship: E2 Elimination



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Caption: Logical flow of the E2 elimination reaction.

Methodology:

- **Reaction Setup:** In a round-bottom flask fitted with a reflux condenser, dissolve **3-Bromopentane** in a suitable solvent, such as ethanol.
- **Addition of Base:** Add a solution of a strong, non-nucleophilic base. While hydroxide can be used, a bulkier base like potassium tert-butoxide is often preferred to favor elimination over substitution.
- **Reaction:** Heat the reaction mixture to reflux. The reaction progress can be monitored by the disappearance of the starting material using GC.

- Workup: After the reaction is complete, cool the mixture and pour it into water.
- Isolation: Extract the product alkene with a low-boiling organic solvent (e.g., pentane or diethyl ether). Wash the organic layer with water to remove any remaining base and salts.
- Purification: Dry the organic extract over an anhydrous drying agent, filter, and carefully remove the solvent by distillation. The resulting pent-2-ene can be further purified by fractional distillation if necessary. The E2 elimination of **3-bromopentane** can result in the formation of both (E)- and (Z)-pent-2-ene.[18]

Applications in Synthesis

3-Bromopentane serves as a valuable building block in organic synthesis.[3][6] Its primary utility lies in its ability to act as an electrophile in nucleophilic substitution reactions and as a substrate for elimination reactions. These reactions allow for the introduction of a five-carbon fragment into a target molecule, making it a useful intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3] For instance, it is used in the preparation of 2-(1-ethyl-propoxy)-isoindole-1,3-dione.[1][12] It can also be used for the cobalt-catalyzed ortho-alkylation of aromatic imines.[6]

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